3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride
Description
This compound is a structurally complex molecule featuring a propanamide backbone linked to a 6-methoxybenzo[d]thiazol-2-yl group and a 4-chlorophenylsulfonyl moiety. The dimethylaminoethyl chain and hydrochloride salt enhance solubility, making it suitable for pharmacological applications. Its design integrates key pharmacophoric elements: the benzothiazole scaffold is associated with anticancer and antimicrobial activity , while the sulfonyl group improves metabolic stability and polarity . The methoxy substituent on the benzothiazole ring may modulate electronic and steric interactions with biological targets .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S2.ClH/c1-24(2)11-12-25(21-23-18-9-6-16(29-3)14-19(18)30-21)20(26)10-13-31(27,28)17-7-4-15(22)5-8-17;/h4-9,14H,10-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAHTKRNGHPQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a sulfonamide group, a dimethylamino moiety, and a benzo[d]thiazole ring, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 509.0182 g/mol |
| Melting Point | 759.6 °C |
| Solubility | Soluble in DMSO |
| LogP (octanol/water) | 5.71 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The dimethylamino group is known to enhance cellular uptake and cytotoxicity against various cancer cell lines. For instance, studies on related compounds have shown that they can inhibit cell proliferation and induce apoptosis in tumor cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The presence of the sulfonamide group suggests potential antimicrobial properties. Sulfonamides are widely recognized for their ability to inhibit bacterial folate synthesis. Preliminary studies on structurally analogous compounds indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar antimicrobial characteristics .
The proposed mechanism of action involves the inhibition of specific enzyme pathways critical for cell survival and proliferation. For example, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth and metastasis . Additionally, the interaction with DNA or RNA synthesis pathways could contribute to its anticancer effects.
Case Studies
Comparison with Similar Compounds
Backbone and Functional Groups
- Target Compound : Propanamide backbone with 4-chlorophenylsulfonyl and 6-methoxybenzo[d]thiazol-2-yl groups.
- 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Hydrochloride (): Acetamide backbone (shorter chain). Thioether linkage (less polar than sulfonyl). 6-Nitro substituent (electron-withdrawing) on benzothiazole. Dimethylaminopropyl chain (longer alkyl group) .
- N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (): Propanamide backbone with phenyl group. 6-Fluoro substituent (electron-withdrawing) on benzothiazole. Dimethylaminopropyl chain .
Substituent Effects
- 6-Nitro () : Electron-withdrawing group may reduce electron density, affecting binding interactions.
- 6-Fluoro () : Moderate electron-withdrawing effect; improves membrane permeability due to lipophilicity.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
